molecular formula C8H6BrN3S B1366561 5-bromo-N-(pyridin-2-yl)thiazol-2-amine CAS No. 54670-78-9

5-bromo-N-(pyridin-2-yl)thiazol-2-amine

Cat. No. B1366561
CAS RN: 54670-78-9
M. Wt: 256.12 g/mol
InChI Key: WZNOXZQMWMMJMJ-UHFFFAOYSA-N
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Description

“5-bromo-N-(pyridin-2-yl)thiazol-2-amine” is a compound that has been studied for its potential as an anticancer drug . It is a derivative of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, which has been found to be a highly potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6) . These kinases regulate the entry into the S phase of the cell cycle, making them valid targets for anticancer drug discovery .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. While specific synthesis methods for “5-bromo-N-(pyridin-2-yl)thiazol-2-amine” were not found, similar compounds have been synthesized through various methods .


Molecular Structure Analysis

The molecular structure of “5-bromo-N-(pyridin-2-yl)thiazol-2-amine” can be analyzed using techniques such as 1H NMR and 13C NMR . These techniques provide information about the hydrogen and carbon atoms in the molecule, respectively.


Chemical Reactions Analysis

The chemical reactions involving “5-bromo-N-(pyridin-2-yl)thiazol-2-amine” are complex and involve multiple steps . The compound can undergo various types of reactions, including nucleophilic and electrophilic substitutions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-N-(pyridin-2-yl)thiazol-2-amine” can be determined using various techniques. For example, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using solubility tests in various solvents.

Scientific Research Applications

Dynamic Tautomerism and Divalent N(I) Character

5-bromo-N-(pyridin-2-yl)thiazol-2-amine demonstrates dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals six isomeric structures with relative energy differences, showcasing electron donating properties and protonation energy characteristics in this compound class (Bhatia, Malkhede, & Bharatam, 2013).

Protonation Sites and Hydrogen Bonding

This compound has been used to study protonation sites and hydrogen bonding patterns in mono-hydrobromide salts. Different protonation sites lead to varied intermolecular hydrogen bonding networks, contributing to the understanding of molecular interactions (Böck et al., 2021).

Structural Characterization in Polymorphs

The compound serves in the structural characterization of polymorphs and derived 2-aminothiazoles. It helps in analyzing hydrogen-bonded structures and molecular conformations in various crystal systems (Böck et al., 2020).

Antimicrobial Activities

It's a precursor in synthesizing compounds with potential antimicrobial activities. The reactions involving this compound have been studied for their antimicrobial properties, contributing to medicinal chemistry research (Bayrak et al., 2009).

Oxidative C–H Functionalization

This chemical unit is involved in the synthesis of biologically potent derivatives through oxidative C–H bond formation strategies, contributing to greener and metal-free synthesis approaches (Mariappan et al., 2016).

Anticancer Evaluation

5-bromo-N-(pyridin-2-yl)thiazol-2-amine derivatives have been synthesized and evaluated for their anticancer activities, offering insights into the development of new cancer therapies (Abdo & Kamel, 2015).

Novel Syntheses and Structural Studies

The compound aids in exploring new synthetic routes and structural studies of various heterocyclic compounds, enriching the field of organic chemistry and material science (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Quantum Mechanical Investigations

It has been used in density functional theory (DFT) studies and quantum mechanical investigations to understand molecular interactions and reaction pathways in novel pyridine derivatives (Ahmad et al., 2017).

Future Directions

The future directions for research on “5-bromo-N-(pyridin-2-yl)thiazol-2-amine” could include further studies on its potential as an anticancer drug . Additionally, more research could be done to better understand its synthesis, chemical reactions, and safety profile.

properties

IUPAC Name

5-bromo-N-pyridin-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-5-11-8(13-6)12-7-3-1-2-4-10-7/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNOXZQMWMMJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416183
Record name 5-bromo-N-(pyridin-2-yl)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(pyridin-2-yl)thiazol-2-amine

CAS RN

54670-78-9
Record name 5-bromo-N-(pyridin-2-yl)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask containing pyridin-2-yl-thiazol-2-yl-amine (5-2, 3.92 g, 0.0221 mol) was added acetic acid. Bromine (1.14 mL, 0.0221 mol) was then added dropwise to the stirred solution at ambient temperature. The reaction was stirred for 15 min, resulting in an orange-white precipitate. At 15 min, 100 mL H2O were added and solid NaHCO3 introduced, causing a large amount of foaming. The product was obtained as a tan colored precipitate, which was washed with 1.5 L H2O and dried under high vacuum overnight. 1H NMR (DMSO-d6): δ11.53 (bs, 1H), 8.31 (d, 1H, J=3.3 Hz), 7.73 (t, 1H, J=7.6 Hz), 7.45 (s, 1H), 7.05 (d, 1H, J=8.4 Hz), 6.96 (t, 1H, J=5.5 Hz). Mp: 210-212° C. (dec). [M+H]+=255.9.
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.14 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred suspension of N-(pyridin-2-yl)thiazol-2-amine (9.76 g, 55.07 mmol) in degassed chloroform (180 mL) was added bromine (3.11 mL, 60.6 mmol, 1.1 eq) at 23° C. The reaction was stirred for 15 minutes and followed by LC/MS. Bromine (2×0.3 mL) was added until reaction completed. The mixture was cooled down to 0° C. and 10% aq. NaHSO3 (150 mL) was added. The suspension changed color and the solid was filtered, washed with water and vacuum dried overnight. The title compound was obtained as a solid (10.79 g, 77%). 1H NMR (400 MHz, DMSO-d6) δ ppm 6.94-6.99 (1H, m), 7.04 (1H, d, J=8.34 Hz) 7.45 (1H, s), 7.74 (1H, td, J=7.83, 1.77 Hz), 8.31 (1H, d, J=5.31 Hz), 11.54 (1H, s). LC/MS (M+H)+: 256, 258; (M−H)−: 254, 256.
Quantity
9.76 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
3.11 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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